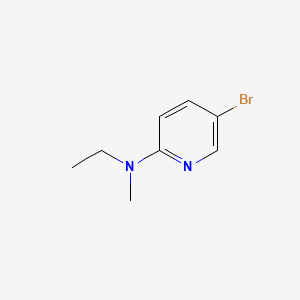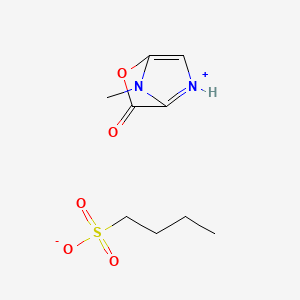
1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone is an organic compound characterized by the presence of iodine, hydroxyl groups, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone can be synthesized through the iodination of 2,4-dihydroxyacetophenone. The process involves the reaction of 2,4-dihydroxyacetophenone with iodine and a suitable oxidizing agent, such as periodic acid, in an ethanol solution. The reaction is typically carried out at room temperature for a few hours to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be useful in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its hydroxyl and ketone functional groups. The iodine atom can also play a role in enhancing the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone: Lacks the iodine atom, which may result in different reactivity and applications.
1-(2,4-Dihydroxy-3-chlorophenyl)-2-methyl-1-propanone:
1-(2,4-Dihydroxy-3-bromophenyl)-2-methyl-1-propanone: Bromine substitution can affect the compound’s reactivity and biological activity.
Properties
CAS No. |
1204737-60-9 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.099 |
IUPAC Name |
1-(2,4-dihydroxy-3-iodophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11IO3/c1-5(2)9(13)6-3-4-7(12)8(11)10(6)14/h3-5,12,14H,1-2H3 |
InChI Key |
MWOGNXZJWMLRTF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)I)O |
Synonyms |
1-(2,4-Dihydroxy-3-iodophenyl)-2-methyl-1-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)




![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)



![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598054.png)
